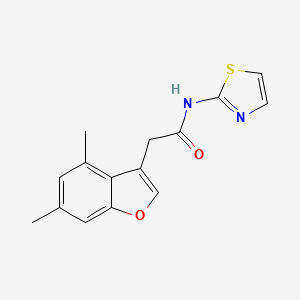![molecular formula C21H22N4O5 B5088281 [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid](/img/structure/B5088281.png)
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid is a complex organic compound that features an indole, piperazine, and pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as piperazine . The reaction conditions often require an acidic catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
化学反応の分析
Types of Reactions
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyridine ring can be reduced to piperidine under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole and pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in studying cellular pathways and mechanisms .
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer, antiviral, and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in organic reactions. Its versatility makes it valuable in various industrial applications .
作用機序
The mechanism of action of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The piperazine and pyridine rings contribute to the compound’s overall binding affinity and specificity . These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone: Similar in structure but with different substituents on the indole or pyridine rings.
1-(4-(1H-indol-3-ylmethyl)piperazin-1-yl)-2-(pyridin-4-yl)ethanone: A similar compound with an ethanone linker instead of a methanone.
Uniqueness
The uniqueness of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone lies in its specific combination of functional groups. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C2H2O4/c24-19(15-5-7-20-8-6-15)23-11-9-22(10-12-23)14-16-13-21-18-4-2-1-3-17(16)18;3-1(4)2(5)6/h1-8,13,21H,9-12,14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCBUCWGXNLVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=NC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-(2-phenylethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5088202.png)
![4-(4-fluorobenzyl)-1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5088217.png)
![2-[(2,4-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5088225.png)
![1-ethyl-4-(3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088234.png)
![2,2,3,3,4,4-hexafluoro-N-(2-hydroxyethyl)-4-(1,2,2,2-tetrafluoro-1-{[(2-hydroxyethyl)amino]carbonyl}ethoxy)butanamide](/img/structure/B5088238.png)
![N~1~-CYCLOHEXYL-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5088244.png)


![CYCLOPENTYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5088254.png)
![N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5088268.png)
![N'-benzyl-N,N-dimethyl-N'-[(2-prop-2-enoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B5088270.png)
![2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile](/img/structure/B5088289.png)
![2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
